Product packaging for 7-aMino-3-oxoisoindoline-4-carbonitrile(Cat. No.:CAS No. 1370467-87-0)

7-aMino-3-oxoisoindoline-4-carbonitrile

Cat. No.: B597637
CAS No.: 1370467-87-0
M. Wt: 173.175
InChI Key: SUTPUGTVOUZIJD-UHFFFAOYSA-N
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Description

7-Amino-3-oxoisoindoline-4-carbonitrile (CAS 1370467-87-0) is a high-purity nitrile-containing heterocyclic compound supplied as a key chemical building block for research and development . With a molecular formula of C 9 H 7 N 3 O and a molecular weight of 173.17 g/mol, this compound is characterized by its unique isoindoline core functionalized with both amino and nitrile groups, making it a versatile intermediate for organic synthesis and medicinal chemistry . This compound serves as a critical precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel bioactive agents . Its structural features are valuable for constructing diverse heterocyclic frameworks that are explored for potential therapeutic applications. Compounds with the isoindoline core are investigated in various research areas, including the study of new treatments for diseases such as cancer . Researchers utilize this building block to create molecules capable of modulating specific biological targets, such as enzymes or receptors . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The product must be stored in a dark place, under an inert atmosphere, and at a constant temperature of 2-8°C to ensure stability . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B597637 7-aMino-3-oxoisoindoline-4-carbonitrile CAS No. 1370467-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-3-oxo-1,2-dihydroisoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-3-5-1-2-7(11)6-4-12-9(13)8(5)6/h1-2H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPUGTVOUZIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212220
Record name 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370467-87-0
Record name 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370467-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 7 Amino 3 Oxoisoindoline 4 Carbonitrile

Retrosynthetic Analysis of 7-Amino-3-oxoisoindoline-4-carbonitrile

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis from simpler, commercially available starting materials. The analysis begins by disconnecting the most accessible bonds, which correspond to reliable and well-understood chemical reactions in the forward direction.

The primary disconnection targets the amino group at the 7-position. This functional group can be installed late in the synthesis via the reduction of a corresponding nitro group. This leads to the key intermediate, 4-cyano-7-nitro-3-oxoisoindoline-4-carbonitrile . This transformation is a common and high-yielding reaction in organic synthesis, often accomplished through catalytic hydrogenation.

The next disconnection breaks the amide bond within the lactam ring of the isoindolinone core. This C-N bond can be formed through the cyclization of a suitably functionalized precursor. Specifically, reacting a 2-(halomethyl)benzonitrile derivative with an ammonia (B1221849) source would form the five-membered lactam ring. This step points to 2-(bromomethyl)-3-nitrobenzonitrile (B1376240) as the subsequent precursor.

Finally, the bromomethyl group of this precursor can be traced back to a methyl group via a benzylic bromination reaction. This identifies 2-methyl-3-nitrobenzonitrile as a logical and readily available starting material for the entire synthetic sequence. This multi-step pathway, originating from a substituted toluene (B28343) derivative, represents a classical and practical approach to the target molecule.

Classical Synthetic Approaches to this compound

Classical syntheses of this compound typically follow a linear, multi-step sequence, starting from a functionalized benzonitrile. This approach relies on robust and well-documented chemical transformations to build the molecule step-by-step.

Precursor Chemistry and Starting Material Selection

The most common starting material for this synthetic route is 2-methyl-3-nitrobenzonitrile . This precursor is strategically advantageous because it contains the required carbon framework and the necessary substituents—or precursors to them—at the correct positions on the aromatic ring. The methyl group serves as a handle for creating the lactam ring, while the nitro group is a precursor to the final C-7 amino group, and the cyano group is already in place at the C-4 position.

Key Reaction Steps and Intermediates

The synthesis proceeds through a sequence of three main reactions, involving two key intermediates.

Benzylic Bromination: The first step is the selective bromination of the methyl group of 2-methyl-3-nitrobenzonitrile. This reaction is typically a free-radical substitution, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), using N-bromosuccinimide (NBS) as the bromine source. This reaction yields the first key intermediate, 2-(bromomethyl)-3-nitrobenzonitrile .

Lactam Formation (Cyclization): The resulting benzylic bromide is then cyclized to form the isoindolinone ring. This is achieved by reacting 2-(bromomethyl)-3-nitrobenzonitrile with ammonia or an ammonia equivalent. The nucleophilic nitrogen of ammonia displaces the bromide, and a subsequent intramolecular cyclization forms the five-membered lactam. This step produces the second key intermediate, 4-cyano-7-nitro-3-oxoisoindoline-4-carbonitrile .

Nitro Group Reduction: The final step is the reduction of the nitro group at the 7-position to the desired primary amine. This is most commonly accomplished via catalytic hydrogenation. The nitro-substituted isoindolinone is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This clean and efficient reaction yields the final product, This compound , often in high purity.

The following table summarizes the key transformations in this classical synthetic route.

StepStarting MaterialKey ReagentsProduct/IntermediateReaction Type
12-Methyl-3-nitrobenzonitrileN-Bromosuccinimide (NBS), AIBN2-(Bromomethyl)-3-nitrobenzonitrileFree-Radical Bromination
22-(Bromomethyl)-3-nitrobenzonitrileAmmonia (NH₃)4-Cyano-7-nitro-3-oxoisoindoline-4-carbonitrileNucleophilic Substitution / Cyclization
34-Cyano-7-nitro-3-oxoisoindoline-4-carbonitrileH₂, Palladium on Carbon (Pd/C)This compoundCatalytic Hydrogenation

Modern and Optimized Synthetic Strategies for this compound

While the classical route is effective, modern organic synthesis aims to improve efficiency by reducing the number of steps and employing more sophisticated catalytic systems. Although specific examples for this compound are not widely published, contemporary methods for isoindolinone synthesis could be adapted.

One-Pot and Multicomponent Reactions

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. A hypothetical one-pot synthesis could involve the reaction of an ortho-halobenzaldehyde with an amine and a cyanide source, followed by in-situ cyclization. Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are powerful tools for building molecular complexity. An MCR approach could potentially construct the substituted isoindolinone core in a single, highly convergent step from simple precursors.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not inherently involve the creation of a stereocenter at the C-1 position of the isoindolinone ring, as it is unsubstituted. Therefore, stereoselectivity is not a primary concern in the preparation of this specific achiral compound.

However, regioselectivity is a critical aspect of the synthesis, as the precise placement of the amino and carbonitrile groups at the C-7 and C-4 positions, respectively, is essential. The synthetic strategies must address the challenge of directing these functional groups to the correct positions on the benzene (B151609) ring of the isoindoline (B1297411) scaffold.

One plausible synthetic approach begins with a precursor already containing the required substitution pattern. For instance, starting with a substituted benzonitrile, such as 4-cyano-2-nitrobenzoic acid methyl ester, allows for the establishment of the carbonitrile at the desired position early in the synthesis. The subsequent steps would then focus on the regioselective reduction of the nitro group at the 2-position to an amine, followed by cyclization to form the 3-oxoisoindoline ring. The introduction of the 7-amino group would likely proceed via nitration of the aromatic ring, followed by reduction. The directing effects of the existing substituents on the aromatic ring play a crucial role in the regioselectivity of this nitration step.

An alternative strategy involves the C-H functionalization of a pre-formed benzamide (B126) or isoindolinone core. For example, nickel-promoted C(sp²)–H cyanation of benzamides using an 8-aminoquinoline (B160924) directing group has been shown to be an effective method for the ortho-cyanation of the aromatic ring. acs.orgnih.govacs.org While this methodology typically directs the cyano group to the position ortho to the amide, modifications to the substrate and directing group could potentially alter the regioselectivity. Following cyanation, an intramolecular cyclization can lead to the formation of a 3-imino-1-oxoisoindoline, which can be subsequently hydrolyzed to the desired 3-oxoisoindoline. acs.org

The Sandmeyer reaction represents another potential route for the regioselective introduction of the carbonitrile group. organic-chemistry.orgnih.gov This would involve the synthesis of a 7-amino-3-oxoisoindoline precursor with an additional amino group at the 4-position. Diazotization of this diamino compound, followed by treatment with a cyanide salt, such as cuprous cyanide, could yield the target this compound. The success of this approach hinges on the selective diazotization of the 4-amino group while the 7-amino group remains intact, which can be a significant challenge.

Table 1: Comparison of Regioselective Strategies

StrategyKey IntermediateRegioselectivity ControlPotential Challenges
Precursor-based 4-Cyano-2-nitrobenzoic acid derivativeControlled by the starting material's substitution pattern.Availability of the starting material; regioselectivity of subsequent nitration for the 7-amino group.
C-H Cyanation Substituted benzamide with a directing groupAchieved through the use of a directing group, typically at the ortho position. acs.orgnih.govacs.orgDirecting the cyanation to the desired 4-position; removal of the directing group.
Sandmeyer Reaction 4,7-Diamino-3-oxoisoindolineRelies on the selective diazotization of the 4-amino group. organic-chemistry.orgnih.govAchieving selective diazotization; potential for side reactions.

Scalability and Efficiency in the Synthesis of this compound

A synthetic pathway that begins with commercially available and relatively inexpensive starting materials is generally more scalable. The route starting from a substituted nitrobenzonitrile derivative, for instance, may be advantageous in this regard. The reduction of a nitro group and subsequent cyclization to form the lactam ring are often high-yielding reactions that can be performed on a large scale.

The efficiency of the synthesis can be significantly enhanced by employing catalytic methods. The use of transition metal catalysts, such as nickel in C-H cyanation, can reduce the need for stoichiometric reagents and often proceeds under milder conditions. acs.orgnih.govacs.org However, the cost of the catalyst and the need for its removal from the final product must be considered for large-scale production.

The choice of solvents, reagents, and purification methods also has a significant impact on the scalability and environmental footprint of the synthesis. The use of hazardous reagents or solvents may be acceptable on a laboratory scale but can present significant challenges for industrial production. The development of greener synthetic routes that utilize less toxic solvents and minimize waste is an ongoing area of research.

Table 2: Factors Affecting Scalability and Efficiency

FactorConsiderations for this compound Synthesis
Starting Materials Availability and cost of substituted benzonitriles or phthalic acid derivatives.
Number of Steps Multi-step syntheses are common; minimizing the number of steps is crucial for efficiency.
Reaction Yields Optimization of each step to maximize yield is essential for a high overall process yield.
Catalysis Use of catalytic methods (e.g., nickel-catalyzed cyanation) can improve efficiency but adds catalyst cost and removal steps. acs.orgnih.govacs.org
Purification Chromatographic purification may be necessary but can be a bottleneck for scalability. Crystallization or distillation are preferred for large-scale operations.
Process Safety Handling of toxic reagents like cyanides requires stringent safety protocols, especially on a large scale.

Chemical Reactivity and Derivatization of 7 Amino 3 Oxoisoindoline 4 Carbonitrile

Reactivity of the Amino Group in 7-Amino-3-oxoisoindoline-4-carbonitrile

The primary amino group at the 7-position is a key site for derivatization, behaving as a typical aromatic amine, although its reactivity is modulated by the electron-withdrawing nature of the adjacent carbonyl and carbonitrile groups.

Amidation and Alkylation Reactions

The nucleophilic character of the amino group allows it to readily undergo amidation and alkylation reactions.

Amidation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents to form the corresponding amides. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules. For instance, the amidation of unprotected amino acids can be achieved using Lewis acid catalysts, a method that could potentially be applied to this compound. nih.gov

Reagent TypeExample ReagentProduct Type
Acid ChlorideAcetyl chlorideN-(4-cyano-3-oxo-2,3-dihydro-1H-isoindol-7-yl)acetamide
AnhydrideAcetic anhydrideN-(4-cyano-3-oxo-2,3-dihydro-1H-isoindol-7-yl)acetamide
Carboxylic AcidBenzoic acidN-(4-cyano-3-oxo-2,3-dihydro-1H-isoindol-7-yl)benzamide

Alkylation: The amino group can also be alkylated, for example, through palladium-catalyzed reactions with alkyl halides. organic-chemistry.org This allows for the introduction of various alkyl or aryl substituents, further diversifying the molecular scaffold.

Reaction TypeCatalystAlkylating AgentProduct Type
Buchwald-HartwigPd(OAc)₂Alkyl bromide7-(Alkylamino)-3-oxoisoindoline-4-carbonitrile
Reductive AminationNaBH₃CNAldehyde/Ketone7-(Alkylamino)-3-oxoisoindoline-4-carbonitrile

Condensation and Cyclization Reactions

The amino group is a key participant in condensation reactions, which can lead to the formation of new heterocyclic rings fused to the isoindolinone core. labxchange.orgwikipedia.orglibretexts.orgmonash.eduebsco.com

Condensation: Reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. For example, condensation with a β-ketoester could yield a fused pyridinone ring. These types of reactions are crucial for building complex, polycyclic molecules from simpler precursors. labxchange.orgwikipedia.orglibretexts.orgmonash.eduebsco.com

Cyclization: Intramolecular cyclization reactions can occur if a suitable reactive group is introduced via alkylation or amidation of the amino group. For example, reaction with an α-halo-ketone could be followed by an intramolecular cyclization to form a fused pyrazine (B50134) ring.

ReactantConditionsProduct (Fused Ring)
β-KetoesterAcid or base catalysisPyridinone
1,3-DiketoneAcid catalysisPyrrole (B145914)
α-HaloketoneBase, heatPyrazine

Reactivity of the Carbonitrile Group in this compound

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the this compound into 7-amino-3-oxo-2,3-dihydro-1H-isoindoline-4-carboxylic acid, which can then undergo further reactions such as esterification.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 7-amino-4-(aminomethyl)isoindolin-1-one.

ReactionReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
ReductionLiAlH₄ or H₂/CatalystPrimary amine

Nucleophilic Additions and Cycloadditions

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. For example, Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone. savemyexams.comlibretexts.orglibretexts.orgyoutube.comchemguide.co.uk

Cycloadditions: The carbon-nitrogen triple bond can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) would lead to the formation of a tetrazole ring, a common structural motif in medicinal chemistry. uchicago.edulibretexts.orgyoutube.commdpi.com

ReactionReagentProduct
Nucleophilic AdditionGrignard Reagent (RMgX)Ketone
[3+2] CycloadditionSodium Azide (NaN₃)Tetrazole

Transformations Involving the 3-Oxoisoindoline Core of this compound

The 3-oxoisoindoline ring system itself can undergo several transformations, primarily involving the lactam functionality.

The lactam nitrogen can be alkylated or acylated, similar to the exocyclic amino group, although typically requiring stronger conditions. The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using very strong reducing agents like diborane, which would convert the 3-oxoisoindoline to a 7-aminoisoindoline-4-carbonitrile.

Ring-opening of the lactam can be achieved under strong hydrolytic conditions (either acidic or basic), which would lead to a substituted 2-(aminomethyl)benzoic acid derivative.

ReactionReagentsProduct
N-AlkylationNaH, Alkyl Halide2-Alkyl-7-amino-3-oxoisoindoline-4-carbonitrile
Carbonyl ReductionDiborane (B₂H₆)7-Amino-2,3-dihydro-1H-isoindoline-4-carbonitrile
Ring OpeningStrong Acid/Base2-(Aminomethyl)-3-amino-6-cyanobenzoic acid

Modifications at the Ketone Functionality

The carbonyl group at the 3-position of the isoindolinone ring, while part of a lactam, exhibits reactivity reminiscent of a ketone. This allows for a variety of nucleophilic addition and condensation reactions. The reactivity of this group is crucial for the synthesis of derivatives with modified core structures.

One of the primary challenges in modifying the 3-position is the potential for ring-opening of the lactam. However, under controlled conditions, selective transformations can be achieved. The reactivity of 3-oxo-β-lactams with primary amines has been shown to yield different products depending on the substituents, including 3-imino-β-lactams through dehydration. nih.govresearchgate.net By analogy, the reaction of this compound with primary amines could potentially lead to the corresponding 3-imino derivatives.

Furthermore, the synthesis of 3,3-disubstituted isoindolinones is a significant area of research. researchgate.net Tandem reactions, such as aldol (B89426) condensation followed by cyclization, have been employed to introduce substituents at the 3-position of the isoindolinone ring. researchgate.net For instance, the reaction of 2-cyanobenzaldehyde (B126161) with active methylene compounds in the presence of a base like potassium carbonate can yield 3-substituted isoindolinones. researchgate.net This suggests that the ketone-like character of the carbonyl in this compound could be exploited for similar transformations.

The table below summarizes potential reactions at the ketone functionality based on the reactivity of related isoindolinone compounds.

Reaction TypeReagents and ConditionsPotential Product
Imine FormationPrimary amines, dehydrating agent7-Amino-3-iminoisoindoline-4-carbonitrile derivatives
Aldol-type CondensationActive methylene compounds, base (e.g., K2CO3)3-Substituted-7-amino-3-hydroxyisoindoline-4-carbonitrile derivatives
Grignard ReactionGrignard reagents (R-MgBr)3-Alkyl/Aryl-3-hydroxy-7-aminoisoindoline-4-carbonitrile
ReductionReducing agents (e.g., NaBH4)7-Amino-3-hydroxyisoindoline-4-carbonitrile

Aromatic Functionalization of the Isoindoline (B1297411) Ring

The benzene (B151609) ring of the isoindolinone core is amenable to electrophilic aromatic substitution, as well as more modern cross-coupling reactions. The existing amino and cyano groups on the ring of this compound will direct incoming electrophiles and influence the reactivity in cross-coupling reactions. The amino group is a strong activating group and ortho-, para-directing, while the cyano group is a deactivating group and meta-directing.

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of aromatic rings. For example, iridium(I)-catalyzed C-H alkylation of N-arylisoindolinones has been reported, where the amide carbonyl group directs the functionalization to the ortho position of the N-aryl ring. nih.gov While this applies to an N-aryl substituent, it highlights the potential for directed C-H functionalization on the isoindolinone core itself. For this compound, the amino group could direct ortho-functionalization. Iridium-catalyzed borylation of aromatic amino acids has been shown to proceed with high regiocontrol, which could be a viable strategy for introducing a versatile boryl group onto the aromatic ring of the target compound, enabling subsequent Suzuki couplings. nih.gov

The development of synthetic methodologies for accessing a broad range of substituted isoindolinones often involves the construction of the heterocyclic system through catalytic methods like cross-coupling, carbonylation, and condensation reactions. researchgate.net These strategies can be adapted to introduce substituents onto the aromatic part of a pre-formed isoindolinone core.

The table below outlines potential aromatic functionalization reactions applicable to the isoindolinone ring.

Reaction TypeReagents and ConditionsPotential Product
Electrophilic HalogenationNBS, NCS, or I2 with a catalystHalogenated this compound
NitrationHNO3/H2SO4Nitrated this compound
Suzuki Coupling (from a halogenated precursor)Boronic acids, Pd catalyst, baseAryl/heteroaryl substituted derivatives
Buchwald-Hartwig Amination (from a halogenated precursor)Amines, Pd catalyst, baseN-substituted derivatives
C-H BorylationIridium catalyst, borane (B79455) reagentBorylated intermediate for further functionalization

Development of Novel Analogues and Derivatives of this compound

The development of novel analogues of this compound can be achieved by combining the reactivity of its different functional groups. The synthesis of isoindolinone derivatives is a highly active area of research, with numerous strategies being developed to create molecular diversity. nih.gov

One approach is the one-pot synthesis of novel isoindolinone derivatives from readily available starting materials. For example, novel isoindolinone derivatives have been synthesized from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov While this builds the isoindolinone core, similar multi-component or tandem reactions can be envisaged starting from or incorporating this compound.

The synthesis of hybrid molecules is another promising avenue. For instance, the organocatalytic Mannich reaction has been used to synthesize hybrid isoindolinone-pyrazole and isoindolinone-aminal structures from functionalized α-amidosulfones. mdpi.com This suggests that the N-H of the lactam in this compound could potentially be functionalized to create more complex heterocyclic systems.

Furthermore, the amino group at the 7-position is a key handle for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the molecule. The synthesis of isoxazoline (B3343090) derivatives from chalconised indoline-2-ones demonstrates how the core structure can be elaborated into more complex heterocyclic systems. nih.gov

The table below provides examples of strategies for the development of novel analogues.

Derivatization StrategyKey ReactionExample of Resulting Analogue
N-Functionalization of the LactamAlkylation, ArylationN-Substituted-7-amino-3-oxoisoindoline-4-carbonitriles
Amino Group ModificationAcylation, Sulfonylation7-Acylamino/Sulfonylamino-3-oxoisoindoline-4-carbonitriles
Ring System ElaborationTandem Cyclization ReactionsFused heterocyclic systems containing the isoindolinone core
Multi-component ReactionsOne-pot synthesisHighly functionalized isoindolinone derivatives

Advanced Spectroscopic and Structural Characterization Methodologies for 7 Amino 3 Oxoisoindoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 7-Amino-3-oxoisoindoline-4-carbonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the splitting patterns in ¹H NMR reveal neighboring protons.

For this compound, the expected signals in the ¹H NMR spectrum would include distinct resonances for the aromatic protons, the primary amine (-NH₂) protons, the lactam N-H proton, and the methylene (B1212753) (-CH₂-) protons. The aromatic protons would appear as a complex pattern of doublets or multiplets, characteristic of a substituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile and carbonyl groups.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The spectrum for this compound would be expected to show nine distinct signals corresponding to its nine carbon atoms. The chemical shifts are highly characteristic: the carbonyl carbon of the lactam would appear significantly downfield (typically 160-180 ppm), while the nitrile carbon resonates in the 115-125 ppm range. Aromatic carbons display signals between 100 and 150 ppm, and the aliphatic methylene carbon would be found further upfield.

Published spectral data for a related structure provides insight into the expected values. researchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data

Technique Solvent Frequency Chemical Shift (δ) in ppm and Multiplicity
¹H NMR DMSO-d₆ 600 MHz 8.89 (s, 1H), 6.61-6.62 (m, 1H), 6.55-6.57 (m, 1H), 6.50-6.53 (m, 1H), 6.36-6.38 (m, 1H), 4.43 (s, 2H) researchgate.net

| ¹³C NMR | DMSO-d₆ | 150 MHz | 144.4, 136.9, 119.9, 116.9, 114.9, 114.8 researchgate.net |

Note: The provided ¹³C NMR data shows fewer than the expected nine signals, which may suggest accidental overlap of resonances or relate to a similar but not identical structure in the source material.

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons on the aromatic ring, allowing for their sequential assignment. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This would definitively link the proton signal at 4.43 ppm to the methylene carbon and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary (non-protonated) carbons. emerypharma.com For this compound, key HMBC correlations would include:

Correlations from the methylene (-CH₂-) protons to the lactam carbonyl carbon and adjacent aromatic carbons.

Correlations from the aromatic protons to the nitrile carbon, confirming its position.

Correlations from the aromatic protons to other carbons in the aromatic ring, solidifying the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation, valuable structural information.

High-Resolution Mass Spectrometry measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. nih.gov For this compound, with a molecular formula of C₉H₇N₃O, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. moldb.com The nominal molecular weight is 173.18 g/mol . moldb.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the protonated molecule, [M+H]⁺), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is like a molecular fingerprint and provides direct evidence for the compound's structure.

For the protonated this compound ([M+H]⁺, m/z 174.06), fragmentation is expected to occur at the most labile bonds and lead to the loss of small, stable neutral molecules. Predicted fragmentation pathways, based on the functional groups present, include:

Loss of Carbon Monoxide (CO): A common fragmentation for lactams and other carbonyl-containing compounds.

Loss of Ammonia (B1221849) (NH₃): Resulting from the primary amino group.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the nitrile group.

These fragmentation events can occur sequentially, leading to a cascade of product ions that can be used to piece together the original structure.

Table 2: Predicted MS/MS Fragmentation of [C₉H₇N₃O+H]⁺

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure/Formula
174.06 CO 146.05 [C₈H₈N₃]⁺
174.06 NH₃ 157.04 [C₉H₅N₂O]⁺
174.06 HCN 147.06 [C₈H₇N₂O]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups exhibit characteristic vibrational frequencies, making these techniques excellent for identifying the presence of these groups within a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands for its key functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often show strong Raman signals. For this molecule, the C≡N and aromatic ring stretching vibrations would be expected to be strong in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
Amine (-NH₂) N-H Stretch 3400 - 3250 (two bands) Moderate
Lactam (-NH-) N-H Stretch ~3200 Moderate
Aromatic C-H C-H Stretch 3100 - 3000 Strong
Nitrile (-C≡N) C≡N Stretch 2260 - 2220 Strong, sharp
Lactam Amide (-C=O) C=O Stretch ~1680 Moderate
Aromatic Ring C=C Stretch 1600 - 1450 Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) of this compound

Electronic absorption and emission spectroscopy are powerful techniques used to investigate the electronic transitions within a molecule. These methods provide valuable information about the molecular structure, electronic properties, and the influence of the chemical environment on the compound.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. For a compound like this compound, the presence of a conjugated system of pi (π) electrons, including the benzene ring, the carbonyl group, the nitrile group, and the amino group, is expected to give rise to distinct absorption bands. The position and intensity of these bands are sensitive to the solvent polarity and pH, which can influence the electronic distribution within the molecule.

Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has been excited to a higher electronic state. Following absorption of light, the molecule can relax to the lowest vibrational level of the excited state and then return to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and this difference is known as the Stokes shift. The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key parameters that provide insights into the structure and dynamics of the molecule. The amino group in this compound can potentially lead to interesting fluorescence properties, as amino-substituted aromatic compounds are often fluorescent.

Despite the utility of these techniques, a thorough review of scientific literature and chemical databases did not yield specific experimental data for the UV-Vis and fluorescence spectra of this compound. Therefore, the following data tables reflect the absence of this information.

Table 1: Electronic Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

Table 2: Fluorescence Emission Data for this compound

Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (Φ)

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the isoindolinone ring system, the conformation of the amino group, and the geometry of the carbonitrile substituent. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, and π-π stacking interactions between the aromatic rings. These interactions are crucial in understanding the solid-state properties of the compound.

A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain the crystal structure data for this compound. However, no published crystal structure for this specific compound was found. The table below is therefore presented to reflect the unavailability of these data.

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Computational and Theoretical Investigations of 7 Amino 3 Oxoisoindoline 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis of 7-Amino-3-oxoisoindoline-4-carbonitrile

Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons within a molecule, which in turn dictate its chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. wikipedia.orgresearchgate.net DFT studies on molecules similar to this compound are used to calculate key electronic properties that govern their reactivity and stability. nih.govresearchgate.netsciforum.net

These properties include ionization potential (IP), electron affinity (EA), and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting these values, which offer a window into the molecule's kinetic stability and electrical transport properties. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT Note: The following data is illustrative of typical DFT outputs for a molecule of this class and not specific experimental values for this compound.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.0
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.0 to 5.0
Ionization Potential (IP)Energy required to remove an electron6.5 to 7.5
Electron Affinity (EA)Energy released when an electron is added1.5 to 2.5

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com Analysis of the HOMO and LUMO provides crucial information about reactive sites. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions like charge delocalization and hydrogen bonding. researchgate.net For a molecule like this compound, NBO analysis would reveal the partial charges on each atom, identifying the most electron-rich and electron-poor centers. For instance, in similar amino-substituted heterocyclic compounds, the nitrogen and oxygen atoms are typically found to be the most electronegative centers, while adjacent carbon atoms carry a partial positive charge. researchgate.net This charge distribution is critical for understanding how the molecule interacts with other molecules.

Table 2: Illustrative Natural Bond Orbital (NBO) Partial Charges Note: This table presents hypothetical partial charge values to demonstrate the output of an NBO analysis.

AtomHypothetical Partial Charge (e)
Oxygen (C=O)-0.60
Nitrogen (Amine)-0.85
Nitrogen (Lactam)-0.55
Carbon (C=O)+0.50
Carbon (Nitrile)+0.15

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. nih.gov By mapping the potential energy landscape, researchers can identify the low-energy, stable conformations that the molecule is most likely to adopt. mpg.denih.gov This is achieved by systematically rotating the molecule's single bonds and calculating the energy at each step. For this compound, this analysis would focus on the rotation around the bond connecting the amino group to the isoindoline (B1297411) ring, revealing its preferred orientation relative to the core structure. Understanding the accessible conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict a molecule's chemical reactivity through the calculation of various descriptors derived from DFT. nih.gov Global reactivity descriptors, such as chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), provide a general measure of a molecule's reactivity. nih.govsciforum.net These descriptors help to classify the molecule as a potential electrophile or nucleophile. sciforum.net Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most likely to participate in a chemical reaction. These predictive tools are invaluable for proposing and evaluating potential reaction mechanisms. nih.gov

Table 3: Key Reactivity Descriptors from DFT Note: This table defines common reactivity descriptors and is for illustrative purposes.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / (2η)Measures the propensity to accept electrons.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. rsc.orgnih.gov An MD simulation of this compound, typically in a solvent like water, would provide a detailed picture of its dynamic behavior and its interactions with the surrounding environment. nih.govresearchgate.net These simulations can reveal stable intermolecular interactions, such as the formation of hydrogen bonds between the amino group or the carbonyl oxygen and solvent molecules. researchgate.net Understanding these interactions is key to predicting the molecule's solubility and how it might bind to a biological target. researchgate.net

In Silico Screening and Ligand Efficiency Metrics for Derivatives of this compound

In silico (computer-based) screening is a technique used in drug discovery to evaluate large libraries of virtual compounds to identify those with the highest potential for desired biological activity. nih.gov For this compound, this would involve designing virtual derivatives and predicting their properties.

Ligand efficiency (LE) metrics are crucial in this process. They quantify the binding efficiency of a molecule to its target relative to its size or other properties. astx.com These metrics help researchers select and optimize lead compounds, ensuring that increases in potency are not simply due to an increase in molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. astx.com By calculating metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) for derivatives, chemists can prioritize which new compounds to synthesize and test.

Table 4: Common Ligand Efficiency Metrics Source: Adapted from Hopkins et al., Nature Reviews Drug Discovery, 2014. astx.com

MetricFormulaPurpose
Ligand Efficiency (LE)(Binding Affinity) / (Number of Heavy Atoms)Normalizes binding energy by size.
Lipophilic Ligand Efficiency (LLE)pIC50 - logPBalances potency against lipophilicity.
Size-Independent Ligand Efficiency (SILE)(Binding Affinity) / (Number of Heavy Atoms)0.3An alternative size-normalized efficiency metric.

Applications of 7 Amino 3 Oxoisoindoline 4 Carbonitrile As a Chemical Scaffold and Building Block in Advanced Chemical Research

Utilization of 7-Amino-3-oxoisoindoline-4-carbonitrile in Chemical Biology Research

In the realm of chemical biology, small molecules are indispensable tools for the elucidation of complex biological processes. The structural attributes of this compound make it a promising starting point for the creation of sophisticated chemical probes and modulators of biological pathways.

Molecular probes are essential for identifying and characterizing the biological targets of bioactive compounds. The structure of this compound is amenable to chemical modifications necessary for its conversion into a molecular probe. The presence of a primary amino group provides a convenient handle for the attachment of reporter tags, such as fluorophores or affinity labels, without significantly altering the core scaffold that may be responsible for its biological activity.

For instance, the amino group can be acylated or alkylated to introduce a linker arm, which can then be conjugated to a fluorescent dye like fluorescein (B123965) or rhodamine. Such fluorescently labeled derivatives of this compound could be employed in cellular imaging studies to visualize their subcellular localization and interaction with potential protein targets. Furthermore, the nitrile group, although generally stable, can be a site for specific chemical transformations to introduce other functionalities for target identification strategies.

Probe Type Potential Modification on this compound Application in Target Identification
Fluorescent ProbeAcylation of the 7-amino group with a linker-fluorophore conjugate.Cellular imaging, fluorescence polarization assays to study binding events.
Affinity-Based ProbeAttachment of a biotin (B1667282) moiety to the 7-amino group.Pull-down assays to isolate and identify binding proteins from cell lysates.
Photo-Affinity ProbeIncorporation of a photoreactive group (e.g., an azido (B1232118) or diazirine group) via modification of the amino group.Covalent cross-linking to the biological target upon photoactivation for unambiguous target identification.

Chemical tools that can selectively perturb biological pathways are crucial for understanding their function and role in disease. The this compound scaffold can serve as a basis for the development of such tools. By systematically modifying its structure, libraries of derivatives can be synthesized and screened for their ability to modulate specific cellular signaling pathways.

The rigid isoindolinone core provides a defined three-dimensional structure that can be tailored to interact with specific protein binding sites. The amino and nitrile groups offer opportunities for diversification, allowing for the exploration of a wide chemical space to identify compounds with high potency and selectivity for a particular biological target. These pathway-perturbing molecules can then be used to study the physiological consequences of inhibiting or activating a specific pathway, providing valuable insights into disease mechanisms.

Contributions of this compound to Medicinal Chemistry Research

In medicinal chemistry, the discovery of novel scaffolds is a critical step in the development of new therapeutic agents. This compound represents a valuable heterocyclic building block that can be utilized in various strategies for drug discovery and optimization. moldb.com

Scaffold hopping is a widely used strategy in drug design to identify novel core structures with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetic profile. nih.govnih.govmdpi.com The this compound scaffold can be employed in such strategies. For example, if a known inhibitor possesses a pharmacophore that can be mimicked by the structural features of this isoindolinone derivative, it can serve as a replacement core, potentially leading to a new class of inhibitors with a distinct intellectual property profile. unica.it

In lead optimization, the this compound core can be systematically modified to enhance its drug-like properties. The amino group can be derivatized to introduce a variety of substituents to probe for additional interactions with the target protein. The nitrile group can also be transformed into other functional groups, such as a carboxylic acid or a tetrazole, to alter the compound's acidity and polarity.

Scaffold Hopping/Optimization Strategy Modification of this compound Potential Outcome
Bioisosteric ReplacementReplacing a core from a known drug with the isoindolinone scaffold.Discovery of novel chemotypes with similar or improved activity.
Lead OptimizationDerivatization of the 7-amino group with various alkyl, aryl, or acyl groups.Improved potency and selectivity.
Physicochemical Property ModulationConversion of the 4-carbonitrile group to a carboxylic acid or tetrazole.Enhanced solubility and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve the synthesis of a series of analogs with systematic variations at different positions of the molecule and evaluating their biological effects. researchgate.netnih.gov

For example, a study could investigate the effect of different substituents on the 7-amino group. A series of amides could be prepared by reacting the amino group with various carboxylic acids. The resulting compounds would then be tested in a biological assay to determine how the size, electronics, and lipophilicity of the acyl group affect activity. Similarly, the aromatic ring of the isoindolinone core could be substituted with different groups (e.g., halogens, alkyls, or methoxy (B1213986) groups) to probe their influence on binding affinity and selectivity. Such studies provide a detailed map of the chemical features required for optimal biological activity. nih.govresearchgate.net

The design of potent and selective ligands requires a deep understanding of the target's binding pocket. The this compound scaffold can be used as a starting point for the rational design of inhibitors for various enzymes. Its rigid structure provides a well-defined platform for the precise positioning of functional groups to interact with specific residues in a binding pocket.

Computational modeling techniques, such as molecular docking, can be used to predict how derivatives of this compound might bind to a target protein. These models can guide the design of new analogs with improved binding affinity. For instance, if a binding pocket has a hydrogen bond donor, the nitrile group of the scaffold could be positioned to act as a hydrogen bond acceptor. If there is a nearby hydrophobic pocket, a lipophilic substituent could be added to the aromatic ring to enhance binding through hydrophobic interactions. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy to accelerate the discovery of new molecules with desired properties by synthesizing and screening large, systematically organized collections of compounds, known as libraries. nih.gov The scaffold of this compound is well-suited for inclusion in such libraries due to its rigid core and multiple points for diversification. Nitrogen heterocycles, like the isoindolinone core, are of particular interest as they are prevalent in many biologically active compounds. nih.govmdpi.comnumberanalytics.com

The primary amino group on the aromatic ring of this compound serves as a key handle for derivatization. It can readily undergo a variety of chemical transformations to introduce molecular diversity. For instance, acylation with a diverse set of carboxylic acids or sulfonyl chlorides can generate a library of amides and sulfonamides, respectively. Furthermore, reductive amination with a collection of aldehydes or ketones can produce a range of secondary and tertiary amines. These reactions are often high-yielding and can be adapted for solid-phase synthesis, a core technology in combinatorial chemistry. nih.gov

The lactam nitrogen within the isoindolinone ring offers another site for modification, although it is generally less reactive than the exocyclic primary amine. Alkylation reactions, for example, could be employed to introduce further diversity. The nitrile group, while relatively stable, can also participate in various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine, which can then be further functionalized. Cycloaddition reactions involving the nitrile group are also a possibility for constructing more complex heterocyclic systems.

The general strategy for creating a combinatorial library based on this compound would involve parallel synthesis, where the core scaffold is reacted with a large set of building blocks in a spatially separated manner, such as in a microtiter plate. This allows for the rapid generation of a large number of distinct compounds, which can then be screened for biological activity or other desired properties. The isoindolinone core provides a rigid framework that helps to present the appended functionalities in a defined spatial orientation, which can be advantageous for binding to biological targets. jetir.org

Exploitation of this compound in Materials Science and Polymer Chemistry Research

The chemical structure of this compound suggests significant potential for its use as a monomer in the synthesis of high-performance polymers, particularly those based on phthalonitrile (B49051) chemistry. Phthalonitrile resins are a class of thermosetting polymers known for their exceptional thermal and oxidative stability, low moisture absorption, and excellent fire resistance. specificpolymers.comresearchgate.net These properties make them suitable for applications in demanding environments, such as in the aerospace, military, and electronics industries. rsc.orgmanipal.eduebin.pub

The key to the performance of phthalonitrile polymers lies in the curing process, which involves the polymerization of phthalonitrile monomers at elevated temperatures to form a highly cross-linked, aromatic network. tandfonline.com The ortho-disposed amino and nitrile groups on the benzene (B151609) ring of this compound are analogous to the reactive functionalities of phthalonitrile monomers. It is conceivable that this compound could undergo a similar thermal curing process, potentially initiated by the amino group, to form a robust, thermoset polymer. The presence of the isoindolinone moiety would be incorporated into the polymer backbone, potentially influencing the final properties of the material.

The properties of polymers derived from this compound would be expected to be influenced by the rigid and polar isoindolinone core. This could lead to materials with high glass transition temperatures (Tg) and good mechanical strength. rsc.org Furthermore, the nitrogen-rich structure might contribute to enhanced flame retardancy. rsc.org Research into phthalonitrile-based polymers has shown that their properties can be tailored by copolymerizing different phthalonitrile monomers or by blending them with other polymers like epoxies or bismaleimides. researchandmarkets.com A similar approach could be taken with this compound to fine-tune the properties of the resulting materials.

Beyond thermosets, the fluorescent properties often associated with isoindolinone derivatives suggest that polymers incorporating this moiety could have applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors. rsc.org The amino and nitrile groups also offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties or for the attachment of other functional molecules.

Future Research Directions and Emerging Avenues for 7 Amino 3 Oxoisoindoline 4 Carbonitrile

Exploration of Asymmetric Synthesis Routes for Enantiopure 7-Amino-3-oxoisoindoline-4-carbonitrile

The biological activity of chiral molecules is often enantiomer-dependent, making the development of asymmetric syntheses for enantiopure this compound a critical research area. While the synthesis of racemic 3-substituted isoindolinones is well-established, achieving high enantioselectivity for derivatives like this compound presents an ongoing challenge. Future research could focus on several promising strategies:

Organocatalytic Approaches: The use of chiral organocatalysts has emerged as a powerful tool for the asymmetric synthesis of 3-substituted isoindolinones. nih.govacs.org For instance, bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), have been successfully employed in cascade reactions to produce highly enantioenriched isoindolinones with up to 98% enantiomeric excess (ee). nih.govacs.org Future work could adapt these methods to substrates bearing the 7-amino and 4-carbonitrile functionalities.

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes, particularly those of rhodium and palladium, have shown promise in the asymmetric synthesis of isoindolinones. elsevierpure.comrsc.org Rh(I)-catalyzed asymmetric aminocarbonylation has been developed to yield isoindolinone derivatives with high enantioselectivity. elsevierpure.com Similarly, palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions provide access to chiral isoindolinones with quaternary stereocenters. organic-chemistry.org The application of these catalytic systems to appropriately designed precursors of this compound could be a fruitful area of investigation.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)-phenylglycinol, has been a traditional yet effective method for the diastereoselective synthesis of isoindolinones. chim.it This approach involves the condensation of the chiral auxiliary with a suitable precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary. While this method involves additional synthetic steps, it can provide access to enantiomerically pure products.

Asymmetric Synthesis Strategy Catalyst/Auxiliary Example Reported Enantioselectivity (for related isoindolinones) Potential for this compound
Organocatalytic Cascade ReactionTakemoto's CatalystUp to 98% eeHigh potential due to mild reaction conditions and functional group tolerance.
Metal-Catalyzed Asymmetric SynthesisRh(I) and Pd(II) complexesHigh ee values reportedPromising, but may require careful optimization of ligands and reaction conditions.
Chiral Auxiliary-Mediated Synthesis(R)-phenylglycinolHigh diastereoselectivityA viable, albeit less atom-economical, route to enantiopure material.

Table 1: Potential Asymmetric Synthesis Strategies for Enantiopure this compound

Investigation of Novel Catalytic Transformations Involving this compound

The rich chemical functionality of this compound makes it an attractive substrate for a variety of novel catalytic transformations. Future research in this area could unlock new synthetic pathways and applications for this molecule and its derivatives.

Tandem Reactions of the Aminobenzonitrile Moiety: The 2-aminobenzonitrile (B23959) substructure is a versatile platform for tandem reactions. For example, cobalt-catalyzed tandem hydration and dehydrogenative coupling of 2-aminobenzonitriles with alcohols has been shown to produce quinazolinones. acs.org Applying this methodology to this compound could lead to the synthesis of novel, fused heterocyclic systems with potential biological activity.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring of the isoindolinone core is amenable to palladium-catalyzed cross-coupling reactions. This could involve the introduction of various substituents at different positions on the aromatic ring, allowing for the synthesis of a diverse library of analogues. Furthermore, the amino group could be used to direct C-H functionalization reactions, providing a regioselective route to further derivatization.

Functionalization of the Lactam Ring: The lactam functionality itself can be a site for catalytic transformations. For instance, electrochemical reduction of cyclic imides can lead to the formation of hydroxylactams and lactams in a controlled manner. organic-chemistry.org Exploring such reductive or oxidative transformations of the isoindolinone ring in this compound could yield novel derivatives with altered ring structures and properties.

Catalytic Transformation Catalyst System Potential Product Class Significance
Tandem Hydration/Dehydrogenative CouplingCobalt/PP3Fused QuinazolinonesAccess to novel, complex heterocyclic scaffolds.
Palladium-Catalyzed Cross-CouplingPd(0)/Pd(II) catalystsSubstituted IsoindolinonesSystematic exploration of structure-activity relationships.
Electrochemical ReductionCarbon electrodesHydroxylactamsGeneration of derivatives with modified core structures.

Table 2: Potential Novel Catalytic Transformations of this compound

Advanced Bioconjugation Strategies with this compound

The primary aromatic amine of this compound serves as a convenient handle for bioconjugation, enabling its attachment to a wide range of biomolecules such as proteins, peptides, and nucleic acids. lumiprobe.combiosyn.comugent.be This opens up possibilities for its use as a molecular probe, a targeted drug delivery vehicle, or a component of more complex biomaterials.

Future research in this area could explore:

Site-Specific Conjugation: Developing methods for the site-specific attachment of this compound to a particular amino acid residue on a protein would be a significant advancement. nih.gov This could be achieved through the use of enzymes or by exploiting the unique reactivity of specific amino acid side chains.

Cleavable Linkers: The incorporation of cleavable linkers between this compound and the biomolecule would allow for the controlled release of the small molecule at a specific target site. This is a particularly attractive strategy for the development of prodrugs.

Click Chemistry Approaches: The amino group can be readily converted to an azide (B81097) or alkyne, allowing for its participation in highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This would provide a versatile and robust method for its conjugation to a wide variety of biomolecules.

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach for the construction of complex and functional materials. nih.gov The ability of this compound to participate in hydrogen bonding through its lactam and amino groups, as well as π-π stacking interactions through its aromatic core, makes it an excellent candidate for integration into supramolecular assemblies.

Potential research directions include:

Supramolecular Polymers: The lactam moiety is a well-known motif for the formation of supramolecular polymers through hydrogen bonding. nih.govresearchgate.netyoutube.com By designing appropriate complementary monomers, it should be possible to incorporate this compound into linear or network-like supramolecular polymers. The properties of these materials could be tuned by the choice of co-monomers and the conditions of self-assembly.

Liquid Crystals: The rod-like shape of some supramolecular polymers can lead to the formation of liquid crystalline phases. nih.gov Investigating the potential of supramolecular assemblies containing this compound to form such ordered phases could lead to the development of new responsive materials.

Host-Guest Chemistry: The isoindolinone core could potentially act as a guest molecule, binding within the cavity of a larger host molecule, such as a cyclophane or a macrocyclic diimide-sulfone. acs.orgacs.org This could be exploited for the development of molecular sensors or for the controlled release of the molecule.

High-Throughput Methodologies for Derivatization and Functional Screening of this compound Analogues

To fully explore the potential of the this compound scaffold, high-throughput methodologies for its derivatization and functional screening are essential. nih.govmdpi.comnih.govthermofisher.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

Future research in this area should focus on:

Combinatorial Chemistry: The use of combinatorial chemistry techniques, either in solution or on solid phase, can be employed to generate large libraries of this compound analogues. nih.govnih.govyoutube.com For example, the primary amino group can be acylated with a diverse range of carboxylic acids, or the aromatic ring can be functionalized using a variety of cross-coupling reactions.

High-Throughput Screening (HTS): Once a library of analogues has been synthesized, HTS can be used to rapidly screen for a wide range of functional properties, such as enzymatic inhibition, receptor binding, or antimicrobial activity. nih.govnih.gov This requires the development of robust and miniaturized assays that are compatible with automated screening platforms.

DNA-Encoded Libraries: The synthesis of DNA-encoded libraries of this compound analogues would allow for the screening of vast numbers of compounds against a variety of biological targets. This technology combines the power of combinatorial chemistry with the efficiency of DNA-based selection methods.

Methodology Approach Outcome Significance
Combinatorial ChemistrySolid-phase or solution-phase synthesis of diverse analogues.Large libraries of related compounds.Rapid exploration of chemical space around the core scaffold.
High-Throughput ScreeningAutomated screening of libraries in miniaturized assays.Identification of "hit" compounds with desired activities.Accelerated discovery of new leads for drug development or other applications.
DNA-Encoded LibrariesSynthesis of libraries where each compound is tagged with a unique DNA barcode.Selection of binders to a target protein from a vast library.Efficient identification of new ligands for a wide range of biological targets.

Table 3: High-Throughput Methodologies for the Exploration of this compound Analogues

Q & A

Basic Research: What are the optimized synthetic routes for 7-amino-3-oxoisoindoline-4-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound can be tailored using strategies adapted from structurally related carbonitriles. For example, continuous flow reactors and green solvents (e.g., ethanol or water) improve reaction efficiency and sustainability, as demonstrated in the synthesis of 6-acetyl-4-oxo-4H-chromene-3-carbonitrile . Key variables include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps.
  • Temperature control : Moderate heating (60–80°C) minimizes side reactions.
  • Workup protocols : Chromatography or recrystallization to isolate the product.

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